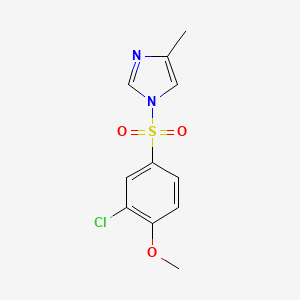

1-(3-chloro-4-methoxybenzenesulfonyl)-4-methyl-1H-imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-chloro-4-methoxybenzenesulfonyl)-4-methyl-1H-imidazole is a synthetic organic compound characterized by its unique chemical structure. It contains a sulfonyl group attached to a phenyl ring, which is further substituted with a chloro and methoxy group. The imidazole ring is a five-membered heterocycle containing nitrogen atoms, making it a versatile scaffold in medicinal chemistry.

Méthodes De Préparation

The synthesis of 1-(3-chloro-4-methoxybenzenesulfonyl)-4-methyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes:

Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-4-methoxybenzenesulfonyl chloride.

Imidazole Formation: The sulfonyl chloride is then reacted with 4-methylimidazole under basic conditions to form the desired compound.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Analyse Des Réactions Chimiques

1-(3-chloro-4-methoxybenzenesulfonyl)-4-methyl-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can target the nitro groups if present.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with boronic acids.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C11H11ClN2O3S

- Molecular Weight : 288.73 g/mol

- CAS Number : 1189953-20-5

The compound features a sulfonyl group attached to an imidazole ring, which is known for its ability to interact with various biological targets.

Anticancer Activity

Imidazole derivatives are increasingly recognized for their anticancer properties. Studies have indicated that compounds similar to 1-(3-chloro-4-methoxybenzenesulfonyl)-4-methyl-1H-imidazole can inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : The imidazole ring can interact with DNA and RNA, affecting cellular processes such as replication and transcription. For instance, one study highlighted that imidazole-based compounds exhibited significant cytotoxicity against breast and colorectal cancer cell lines, outperforming traditional chemotherapeutics like cisplatin in certain cases .

Anti-inflammatory Properties

Research has shown that imidazole derivatives possess anti-inflammatory effects. In vitro studies demonstrated that compounds with similar structures effectively inhibited pro-inflammatory mediators in macrophages, suggesting potential use in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of imidazole derivatives are well-documented. The electron-rich nature of the imidazole ring allows it to interact with microbial enzymes and cellular components, leading to inhibition of growth. This property is particularly useful in developing new antibiotics .

Case Study 1: Anticancer Efficacy

A recent study evaluated a series of imidazole derivatives, including those structurally related to this compound. The results indicated that certain derivatives showed IC50 values significantly lower than conventional chemotherapeutics against various cancer cell lines, demonstrating their potential as effective anticancer agents .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, an imidazole derivative was tested for its anti-inflammatory effects using the paw edema method in animal models. Results showed a marked reduction in inflammation comparable to established anti-inflammatory drugs, highlighting the therapeutic potential of imidazole compounds in managing inflammatory conditions .

Mécanisme D'action

The mechanism of action of 1-(3-chloro-4-methoxybenzenesulfonyl)-4-methyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The imidazole ring can coordinate with metal ions in metalloproteins, affecting their function. These interactions can influence various biological pathways, including signal transduction and metabolic processes.

Comparaison Avec Des Composés Similaires

1-(3-chloro-4-methoxybenzenesulfonyl)-4-methyl-1H-imidazole can be compared with similar compounds such as:

1-[(3-chloro-4-methoxyphenyl)sulfonyl]-1H-imidazole: Lacks the methyl group on the imidazole ring, which can affect its binding affinity and specificity.

1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-ethyl-1H-imidazole: Contains an ethyl group instead of a methyl group, potentially altering its pharmacokinetic properties.

1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methyl-1H-pyrazole: The imidazole ring is replaced with a pyrazole ring, which can change its chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfonyl and imidazole functional groups, which contribute to its distinct chemical and biological properties.

Activité Biologique

1-(3-Chloro-4-methoxybenzenesulfonyl)-4-methyl-1H-imidazole is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C₁₅H₁₄ClN₂O₃S

- Molecular Weight : 348.80 g/mol

The structure consists of an imidazole ring substituted with a chloromethoxybenzenesulfonyl group and a methyl group, contributing to its unique biological profile.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. A study by Jain et al. demonstrated that related imidazole compounds showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating potent antibacterial activity.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 0.78 | S. aureus |

| 1a | 0.62 | E. coli |

| 1b | 0.31 | Bacillus subtilis |

Antitumor Activity

Imidazole derivatives have been studied for their antitumor effects. A case study highlighted the ability of similar compounds to inhibit farnesyltransferase (FT), an enzyme critical for the post-translational modification of proteins involved in cancer progression. Compounds with hydrophobic substituents at specific positions showed IC50 values as low as 24 nM against FT, leading to significant phenotypic reversion in cancer cell lines .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cellular signaling pathways, particularly those related to cancer cell proliferation.

- Antimicrobial Action : Its structure allows for interaction with bacterial cell membranes, disrupting their integrity and leading to cell death.

- Anti-inflammatory Properties : Some studies suggest that imidazole derivatives can modulate inflammatory responses, although specific mechanisms remain under investigation.

Case Studies

- Antibacterial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of drug-resistant bacterial strains, comparable to established antibiotics like Vancomycin .

- Antitumor Activity : In vivo experiments using mouse models indicated that treatment with this imidazole derivative resulted in reduced tumor size and increased survival rates compared to control groups .

Propriétés

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)sulfonyl-4-methylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O3S/c1-8-6-14(7-13-8)18(15,16)9-3-4-11(17-2)10(12)5-9/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKSXWJFQNHDJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)S(=O)(=O)C2=CC(=C(C=C2)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.